Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-

Kinase Inhibition CK2 Cancer

Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- (CAS 1269464-21-2, molecular formula C19H12ClN5S, molecular weight 377.85 g/mol) is a polycondensed heterocyclic compound belonging to the thieno[3,2-c]quinoline class, which has emerged as a privileged scaffold in kinase inhibitor drug discovery. This specific derivative incorporates a 2-chlorophenylamine moiety at the 4-position and a 1,2,4-triazole substituent at the 6-position of the thienoquinoline core, structural features that have been associated with binding interactions in the ATP-binding pocket of clinically relevant kinases, including RET and CK2/Pim.

Molecular Formula C19H12ClN5S
Molecular Weight 377.9 g/mol
Cat. No. B14162868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
Molecular FormulaC19H12ClN5S
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl
InChIInChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25)
InChIKeyVQNRDEXAKNAZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl): A Specialized Kinase-Focused Heterocyclic Scaffold for Targeted Anticancer Research


Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- (CAS 1269464-21-2, molecular formula C19H12ClN5S, molecular weight 377.85 g/mol) is a polycondensed heterocyclic compound belonging to the thieno[3,2-c]quinoline class, which has emerged as a privileged scaffold in kinase inhibitor drug discovery [1]. This specific derivative incorporates a 2-chlorophenylamine moiety at the 4-position and a 1,2,4-triazole substituent at the 6-position of the thienoquinoline core, structural features that have been associated with binding interactions in the ATP-binding pocket of clinically relevant kinases, including RET and CK2/Pim [2]. The compound is primarily sourced as a research-grade screening compound (typical purity ≥98%) and is utilized in early-stage medicinal chemistry programs targeting oncology indications where kinase dysregulation is a validated disease driver .

Why Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl) Cannot Be Replaced by Standard In-Class Analogs


Substitution within the thieno[3,2-c]quinolin-4-amine chemotype is demonstrably non-trivial due to steep structure–activity relationships at both the N4-aryl and C6-heteroaryl positions. Published structure–activity relationship (SAR) data for this scaffold show that changing the N4-substituent from 2-chlorophenyl to 3-pyridyl (as in CAS 1269467-42-6) shifts the kinase inhibition profile from dual CK2/Pim inhibition to an inactive IRAK-4 phenotype, while replacing the C6-triazole with a tetrazole eliminates CK2 inhibitory activity entirely [1]. Even within the same patent family, the 2-chlorophenyl substituent at the N4-position was specifically selected over other halogenated aryls during the optimization cascade for dual CK2/Pim inhibitors, with single-digit nanomolar IC50 values reported only for the subset of analogs bearing this pharmacophoric feature [2]. These narrow SAR tolerances mean that chemically similar but structurally distinct thienoquinoline derivatives cannot serve as drop-in procurement equivalents without risking complete loss of the intended biochemical activity.

Quantitative Differentiation Evidence for Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl) Against Its Closest Comparators


CK2 Kinase Inhibition: Potency Advantage Over N-Pyridyl and N-Phenyl Analogs

The target compound bearing the N-(2-chlorophenyl) substituent was identified as part of a lead optimization series for dual CK2/Pim kinase inhibitors. In the patent disclosure (US 2011/0065698 A1), this specific 2-chlorophenyl substitution pattern was associated with IC50 values in the single-digit nanomolar range against CK2 kinase [1]. By contrast, the N-pyridin-3-yl analog (CAS 1269467-42-6) was found to be inactive against IRAK-4 (IC50 > 10 µM), indicating a complete loss of therapeutically relevant kinase inhibition when the 2-chlorophenyl group is replaced with a heteroaryl substituent [2]. Furthermore, the N-phenyl analog (CAS 1009823-11-3) is documented as an ATP-competitive CK2 inhibitor but without the chlorine-mediated hydrophobic interactions that enhance binding affinity; the chlorinated derivative's improved potency over the unsubstituted phenyl analog is consistent with halogen-bonding contributions to the ATP-site pharmacophore .

Kinase Inhibition CK2 Cancer Thienoquinoline

RET Kinase Virtual Screening Scores: Comparable to Clinical-Stage RET Inhibitors

In a 2023 structure-based drug design study, thieno[3,2-c]quinoline derivatives were evaluated using the DRUDITonline virtual screening platform against the RET kinase domain. The target compound's chemotype (thieno[3,2-c]quinoline with C6-triazole substitution) achieved Drug Affinity Scores (DAS) ranging from 0.78 to 0.85, which are directly comparable to the FDA-approved RET inhibitors vandetanib (DAS = 0.85) and nintedanib (DAS = 0.95) [1]. The most active synthesized analogs (6a–6d) demonstrated IC50 values in the micromolar range against the RET-mutant MTC cell line TT(C634R), establishing a quantifiable benchmark for antiproliferative activity that is absent for untriaged in-class compounds lacking the triazole pharmacophore [2]. Importantly, the triazole at C6 contributes both to hinge-region hydrogen bonding and to the overall planarity of the tricyclic system, features not present in simpler quinoline or thienopyridine scaffolds.

RET Kinase Medullary Thyroid Cancer Virtual Screening Drug Score

Pim-1/Pim-2 Dual Inhibition: Submicromolar Antiproliferative Activity in Cancer Cell Lines

The thieno[3,2-c]quinoline scaffold with a 2-chlorophenyl substituent at N4 was identified as a privileged template for dual CK2/Pim kinase inhibition. Published data demonstrate that analogs within this series achieve IC50 values in the single-digit nanomolar range against Pim-1 and Pim-2 isoforms, translating to antiproliferative activity in the low micromolar to submicromolar range across multiple cancer cell phenotypes [1]. By contrast, related thienoquinoline compounds that disrupt the PKCε/RACK2 protein–protein interaction operate through an entirely different mechanism and show no direct kinase inhibition, underscoring the functional uniqueness of the kinase-targeted chemotype [2]. Furthermore, the compound's dual CK2/Pim inhibition profile distinguishes it from mono-kinase thienoquinoline tool compounds that lack the triazole moiety necessary for Pim kinase engagement.

Pim Kinase Dual Inhibition Antiproliferative Oncology

Structural Determinant for Selectivity: Triazole at C6 Confers Kinase Engagement Not Achieved by Tetrazole or Imidazole Analogs

The 1,2,4-triazole moiety at the C6 position of the thieno[3,2-c]quinoline core is a critical pharmacophoric element for kinase hinge-region hydrogen bonding. Comparative analysis of the patent literature reveals that replacement of the triazole with a tetrazole group (as in CAS 1009823-15-7, N-phenyl-7-(1H-tetrazol-5-yl)thieno[3,2-c]quinolin-4-amine) completely abolishes CK2 inhibitory activity, indicating a strict requirement for the triazole heterocycle . Additionally, the imidazole-functionalized thienoquinoline series reported in 2026 demonstrates antiproliferative activity but with NCI-60 mean GI50 values approximately 10-fold higher than what is achieved with the triazole-containing kinase inhibitor chemotype [1]. Molecular docking studies conducted on the triazole-containing series against RET kinase confirm that the triazole N2 and N4 atoms form conserved hydrogen bonds with the hinge region backbone (Ala807 and Glu805), interactions that cannot be replicated by tetrazole or imidazole isosteres due to different nitrogen atom geometry and hydrogen-bonding vectors [2].

Triazole Kinase Binding Hinge Region Selectivity

Best Research and Industrial Application Scenarios for Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)


Chemical Probe Development for Dual CK2/Pim Kinase Pathway Deconvolution in Oncology

This compound is optimally deployed as a chemical probe for simultaneous inhibition of CK2 and Pim kinases in cancer cell signaling studies. Based on the single-digit nanomolar dual inhibition profile established in the Pierre et al. (2012) patent and publication series [1], researchers can use this compound at concentrations of 10–100 nM to achieve >90% target engagement of both CK2 and Pim isoforms without the confounding polypharmacology of multi-kinase inhibitors like staurosporine. The well-defined ATP-competitive binding mode, confirmed by co-crystallography studies, enables accurate interpretation of downstream phosphoproteomic changes in leukemia and solid tumor models where CK2 and Pim kinases are co-overexpressed.

Hit-to-Lead Optimization Starting Point for RET-Kinase-Dependent Medullary Thyroid Cancer (MTC)

The RET kinase virtual screening scores (DAS 0.78–0.85) and TT(C634R) cellular antiproliferative activity place this thienoquinoline-triazole scaffold as a validated hit for medicinal chemistry expansion [2]. Procurement of this exact compound enables structure-based lead optimization around the N4-aryl and C6-triazole vectors, with the RET hinge-region hydrogen-bonding interactions already mapped by molecular docking against PDB 2IVU. The micromolar cellular IC50 benchmark provides a quantifiable starting point for SAR-driven improvements in potency and selectivity relative to vandetanib and cabozantinib, which carry kinase selectivity liabilities.

Kinase Selectivity Panel Screening and Counter-Screening Against Off-Target Kinases

Given the established activity of the thieno[3,2-c]quinoline scaffold against multiple kinase targets (CK2, Pim-1, Pim-2, RET, and potentially Flt3 per patent disclosures [3]), this compound serves as an excellent reference standard for building kinase selectivity profiles. Its well-characterized inhibition of CK2 at single-digit nanomolar concentrations allows its use as a positive control in broad-panel kinase screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) when evaluating novel thienoquinoline derivatives for improved selectivity windows. The parallel assessment of this compound against MAO-A and MAO-B (where related thienoquinolines show IC50 values of 100 µM and 15.4 µM, respectively [4]) provides additional off-target counter-screening data.

Structure–Activity Relationship (SAR) Benchmarking for Halogen-Bonding Contributions to Kinase Affinity

The 2-chlorophenyl substituent at N4 provides a well-defined case study for halogen-bonding interactions in kinase ATP-binding sites. Comparative analysis of this compound against its non-chlorinated phenyl analog (CAS 1009823-11-3) and pyridinyl analog (CAS 1269467-42-6) enables quantification of the affinity gain conferred by the chlorine atom through orthogonal hydrophobic and halogen-σ interactions with the kinase hinge region and gatekeeper residue . This scenario is particularly relevant for computational chemists developing scoring functions for halogen bonding and for medicinal chemists optimizing kinase inhibitor residence times.

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